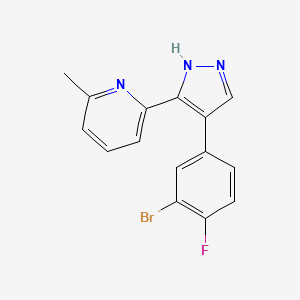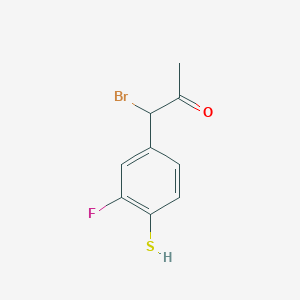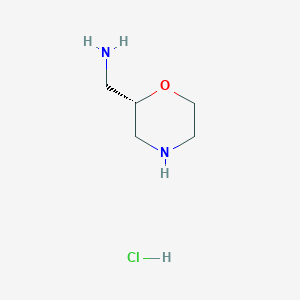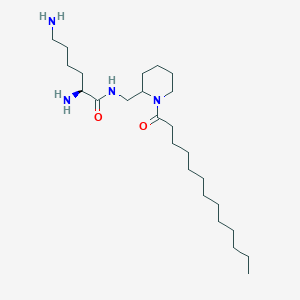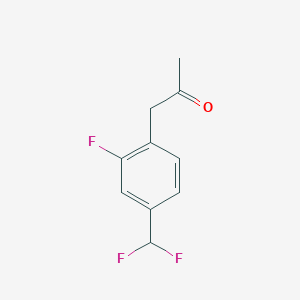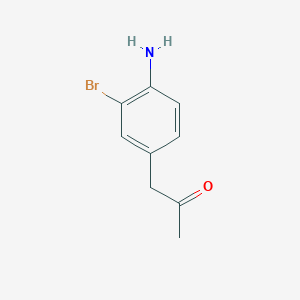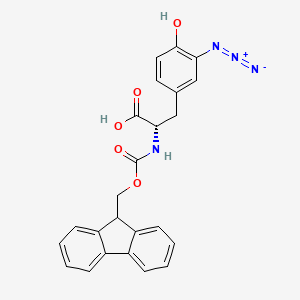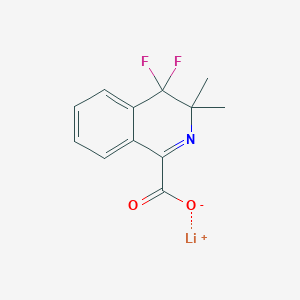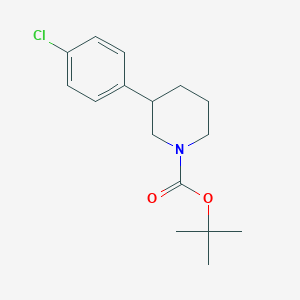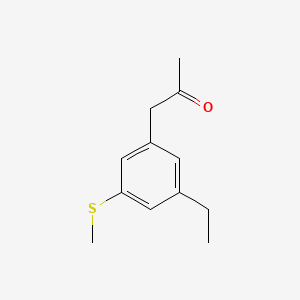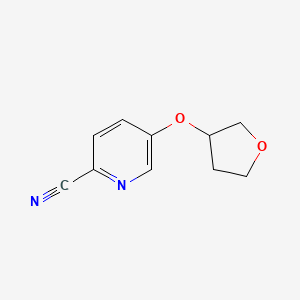
1-(Difluoromethyl)naphthalene-8-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)naphthalene-8-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, along with a carbonyl chloride functional group
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)naphthalene-8-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. Subsequently, the carbonyl chloride group can be introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
1-(Difluoromethyl)naphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 1-(difluoromethyl)naphthalene-8-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the difluoromethyl group can lead to the formation of difluoromethyl ketones or aldehydes under specific conditions.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)naphthalene-8-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)naphthalene-8-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(Difluoromethyl)naphthalene-8-carbonyl chloride can be compared with other similar compounds such as:
1-(Trifluoromethyl)naphthalene-8-carbonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and properties.
1-(Chloromethyl)naphthalene-8-carbonyl chloride: The presence of a chloromethyl group instead of a difluoromethyl group can lead to different chemical behaviors and applications.
1-(Methyl)naphthalene-8-carbonyl chloride: The methyl group is less electronegative compared to the difluoromethyl group, resulting in different reactivity patterns.
Propiedades
Fórmula molecular |
C12H7ClF2O |
|---|---|
Peso molecular |
240.63 g/mol |
Nombre IUPAC |
8-(difluoromethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)12(14)15/h1-6,12H |
Clave InChI |
RZQXVQPTPJNHEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
